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Compound of Interest

Compound Name: copper;silver

Cat. No.: B14280266

Technical Support Center: Sintered Copper-
Silver Pastes

This technical support center provides researchers, scientists, and professionals with
troubleshooting guidance and frequently asked questions (FAQs) to improve the electrical
conductivity of sintered copper-silver (Cu-Ag) and related copper pastes.

Frequently Asked Questions (FAQSs)

Q1: What is the primary cause of low electrical conductivity in sintered copper-based pastes?

Al: The most common cause of low conductivity is the oxidation of copper particles during the
sintering process, especially in an ambient air atmosphere.[1][2] Copper oxides are significantly
less conductive than pure copper and create insulating barriers between particles, hindering
the formation of a continuous conductive network.[1][3] Other contributing factors include high
porosity in the sintered film and incomplete decomposition of organic binders from the paste.[4]

[5]
Q2: What is the role of silver in copper-silver pastes?

A2: Silver serves multiple crucial functions in Cu-Ag pastes. When used as a coating on copper
particles (a core-shell structure, Cu@AQ), the silver shell acts as a protective barrier,
preventing the copper core from oxidizing during high-temperature sintering.[6][7] This allows
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for sintering in air while achieving high conductivity.[8] Silver also has excellent intrinsic
conductivity and can form a robust sintered network with copper, enhancing the overall
electrical performance.[6] Additionally, the presence of silver can lower the required sintering
temperature.[6]

Q3: What is the optimal atmosphere for sintering copper-based pastes?

A3: To prevent oxidation, sintering of pure copper pastes is best performed in an oxygen-free or
reducing atmosphere.[1] Common choices include pure nitrogen (N2), hydrogen (H2), or a
forming gas mixture (e.g., N2-5%H2).[3][9] Sintering in a reducing atmosphere actively
removes native oxide layers on the copper particles, promoting better particle-to-particle
bonding (necking) and higher conductivity. For pastes made with silver-coated copper particles,
sintering in air is feasible as the silver shell protects the copper core.[8]

Q4: How does particle size and distribution affect the final conductivity?

A4: Particle size and distribution are critical for achieving a dense, low-porosity sintered
structure. Using a bimodal mixture of micro- and nano-sized patrticles is an effective strategy.[5]
The smaller nanoparticles can fill the voids between the larger micropatrticles, leading to a
higher packing density and reduced porosity in the final sintered layer.[5] This increased
density improves electrical and thermal conductivity.[5] Nano-only pastes can sometimes suffer
from cracking due to high shrinkage.[5]

Q5: Can additives in the paste formulation improve conductivity?

A5: Yes, specific additives can significantly enhance sintering performance and conductivity.
Carboxylic acids (e.g., phthalic acid, benzoic acid) can be added to the paste formulation to act
as activators.[1] These additives help to remove the native oxide layers on copper particles
during heating, leading to a purer metallic network and higher conductivity.[1][2] The choice of
solvent (e.g., ethanol, ethylene glycol) also plays a role, influencing paste rheology and the
removal of organic components during sintering.[1]

Troubleshooting Guide

Problem 1: The sintered film exhibits high sheet resistance or low conductivity.
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Possible Cause

Recommended Solution

Citation

Copper Oxidation

1. Sinter in a reducing or inert
atmosphere (e.g., N2, N2-H2).
2. Use silver-coated copper
(Cu@Ag) core-shell particles
to protect the copper from
oxidation. 3. Incorporate
reducing agents or acidic
activators (e.g., phthalic acid)
into the paste to remove oxide

layers during heating.

[1]3][6]

High Porosity

1. Increase the sintering
pressure to promote
densification. 2. Optimize the
sintering temperature and time;
higher temperatures generally
lead to denser films. 3. Use a
bimodal particle size
distribution (mix of micro- and
nano-particles) to improve

packing density.

[3]141(5]

Incomplete Binder Burnout

1. Introduce a preheating or
dwelling step at a lower
temperature (e.g., 150-200°C)
to allow for complete solvent
evaporation and binder
decomposition before the main
sintering phase. 2. Verify the
decomposition temperature of
the organic vehicle via
thermogravimetric analysis
(TGA) and adjust the sintering

profile accordingly.

[1](2][10]

Problem 2: The sintered film shows poor adhesion to the copper substrate.
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Possible Cause Recommended Solution Citation

1. Sintering on a heavily
oxidized copper substrate can
create a weak diffusion barrier.
2. While a very thin, controlled
oxide layer (CuO) can
sometimes improve bond
Substrate Oxidation strength, a thick or [3][11]
uncontrolled layer is
detrimental. 3. Sinter in a
nitrogen atmosphere to
prevent excessive oxidation of
the copper substrate during

the process.

1. Increase sintering
temperature and/or pressure to
enhance interdiffusion and

o o bonding at the paste-substrate

Insufficient Sintering ) o [3]

interface. 2. Ensure intimate
contact between the paste and
the substrate during the entire

sintering cycle.

Problem 3: The sintered film is cracked or has delaminated after cooling.
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Possible Cause Recommended Solution Citation

1. This is common in pastes
formulated only with
nanoparticles. Replace a

Excessive Shrinkage portion of the nanoparticles [5]
with microparticles to create a
more stable bimodal mixture

that reduces overall shrinkage.

1. Review the coefficient of
thermal expansion (CTE) of
) the substrate and the sintered
Thermal Mismatch ) [12]
material. 2. Slow down the
cooling rate after sintering to

minimize thermal stress.

Data Summaries

Table 1: Effect of Paste Composition on Electrical Properties
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. Sintering Resulting Electrical o
Paste Composition . Citation
Conditions Property
Cu particles (1 pm) Electrical
with Ethanol (EtOH) 250°C for 10 min Conductivity: ~1.1 x [1]
and Phthalic Acid (PA) 1075 S/m
Silver-coated Copper o Sheet Resistance:
800°C in air [8]
(53.9 wt% AQ) 0.036 QO

Cu@Ag core-shell
275°C, 10 MPa for 30

particles mixed with ] ] Electrical Resistivity:
) min (reductive [13]
Ag submicron 10.4 pQ-cm
) atmosphere)
particles

Copper complex paste . o
Electrical Resistivity:

(Copper acetate + 180°C under N2 [14]
30 pQ-cm
AMP)
Low-temperature Cu o
) 140°C for 1 hr (N2 Volume Resistivity: 17
paste (sub-micron [15]
) atmosphere) pMQ-cm
particles)

Table 2: Effect of Sintering Parameters on Film Properties
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Sintering Sintering . .
Sintering o
Paste Type Temperatur  Atmospher Key Result Citation
Pressure
e e
Denser
Micron Ag ) ) sintered
Higher Higher
paste on Cu N/A layer, [3]
Temperature Pressure
substrate stronger
bonding
] Good
Silver-coated ) )
800 - 900°C Air N/A electrical [8]
Copper )
properties
Resistivity:
Ag paste with 3.13 uQ-cm,
Pb-free frit (1 650°C N/A N/A Shear [16]
wit%o) Strength:
40.47 MPa
o Sheet
Cu@Ag Oxidation- _
i ) 700°C ) N/A Resistance: [17][18]
multilayer film Reduction
1.5 mQ/O

Experimental Protocols

Protocol 1: Preparation of Silver-Coated Copper (Cu@Ag) Particles via Electroless Plating
This protocol describes a general method for depositing a silver shell onto copper powder.

o Copper Powder Preparation: Start with spherical or flake copper powder. Wash the powder
with a dilute acid (e.g., HCI) to remove the surface oxide layer, followed by rinsing with
deionized water and ethanol until neutral. Dry the powder in a vacuum oven.

o Sensitization: Disperse the cleaned copper powder in a stannous chloride (SnCI2) solution.
This step activates the copper surface for subsequent silver deposition. Stir for 20-30
minutes.
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 Activation: After sensitization, filter and wash the powder. Then, disperse it in a palladium
chloride (PdCI2) solution. The palladium ions act as catalytic sites for silver reduction. Stir for
another 20-30 minutes.

o Plating Bath Preparation: Prepare a silver-ammonia solution by adding ammonia to a silver
nitrate (AgNO3) solution until the initial precipitate redissolves. A reducing agent, such as
formaldehyde or glucose, is also added to the bath.

o Electroless Plating: Introduce the activated copper powder into the plating bath under
constant mechanical stirring. The silver ions will be reduced onto the surface of the copper
particles.[7] The thickness of the silver coating can be controlled by the concentration of
silver nitrate and the reaction time.[7]

e Final Processing: Once the desired coating is achieved, filter the Cu@Ag powder, wash it
thoroughly with deionized water and ethanol to remove residual ions, and dry it under
vacuum. The resulting powder is ready for paste formulation.

Protocol 2: Screen Printing and Sintering of Conductive Paste
This protocol outlines a typical workflow for creating and testing a conductive film.

e Paste Formulation: Mix the conductive powder (e.g., CU@Ag particles) with an organic
vehicle. The vehicle typically consists of a binder (e.g., ethyl cellulose), a solvent (e.g.,
terpineol), and other additives to control rheology. Mix using a three-roll mill to ensure a
homogeneous dispersion.

o Substrate Preparation: Clean the substrate (e.g., Al203, Cu) thoroughly using solvents like
acetone and isopropanol in an ultrasonic bath to remove any organic contaminants.

e Screen Printing: Use a screen printer to deposit the paste onto the prepared substrate. The
screen mesh size and emulsion thickness will determine the final thickness of the printed film
(typically 5-15 um after sintering).[16][19]

e Drying/Preheating: Place the printed sample in an oven or on a hotplate at a low temperature
(e.g., 150°C) for 5-10 minutes.[2] This step, often called leveling or preheating, allows the
solvents to evaporate slowly, preventing void formation.[10]
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» Sintering: Transfer the sample to a sintering furnace. The process can be done with or
without pressure.

o Pressureless Sintering: Heat the sample according to a defined temperature profile (e.qg.,
ramp to 800°C, hold for 10-30 min, then cool) in a controlled atmosphere (e.g., air for
Cu@Ag, N2 for Cu).[8]

o Pressure Sintering: Place the sample in a press. Apply a specific pressure (e.g., 5-10
MPa) while simultaneously heating the sample to the sintering temperature (e.g., 250-
300°C).[3][13]

o Characterization: After cooling to room temperature, the sintered film is ready for
characterization. Measure the sheet resistance using a four-point probe and analyze the
microstructure using a Scanning Electron Microscope (SEM) to assess porosity and particle
necking.

Visual Guides
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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